molecular formula C9H19NO B072023 Nonanamide CAS No. 1120-07-6

Nonanamide

Cat. No. B072023
Key on ui cas rn: 1120-07-6
M. Wt: 157.25 g/mol
InChI Key: GHLZUHZBBNDWHW-UHFFFAOYSA-N
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Patent
US05840720

Procedure details

10 g nonivamide and 5 ml hexylamine was used as the starting material and treated according to the procedure described in example 1 to give compound 6.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11]CC1C=CC(O)=C(OC)C=1)=[O:10].C(N)CCCCC>>[C:9]([NH2:11])(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCCCCCCCC(=O)NCC=1C=CC(=C(C1)OC)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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